molecular formula C12H16N2O3 B112060 Benzyl N-[(dimethylcarbamoyl)methyl]carbamate CAS No. 167303-60-8

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate

Cat. No.: B112060
CAS No.: 167303-60-8
M. Wt: 236.27 g/mol
InChI Key: ZBXKXNUETNSWGE-UHFFFAOYSA-N
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Description

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate: is a chemical compound with the molecular formula C12H16N2O3 . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with dimethylamine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl chloroformate+DimethylamineBenzyl N-[(dimethylcarbamoyl)methyl]carbamate\text{Benzyl chloroformate} + \text{Dimethylamine} \rightarrow \text{this compound} Benzyl chloroformate+Dimethylamine→Benzyl N-[(dimethylcarbamoyl)methyl]carbamate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions .

Medicine: It is investigated for its role in drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It contributes to the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

  • Benzyl N-[(dimethylcarbamoyl)phenyl]carbamate
  • Benzyl N-[(dimethylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(dimethylcarbamoyl)propyl]carbamate

Uniqueness: Benzyl N-[(dimethylcarbamoyl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXKXNUETNSWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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